1-(3-Ethoxyphenyl)-2-butanol
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Overview
Description
1-(3-Ethoxyphenyl)-2-butanol is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxyphenyl)-2-butanol typically involves the alkylation of 3-ethoxyphenyl derivatives with butanol under controlled conditions. One common method includes the reaction of 3-ethoxyphenyl magnesium bromide with butanal, followed by reduction to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using catalysts to enhance yield and purity. The use of continuous flow reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxyphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Secondary alcohols, hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Ethoxyphenyl)-2-butanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyphenyl)-2-butanol involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors: Modulating biological pathways.
Enzyme inhibition or activation: Affecting metabolic processes.
Interaction with cellular membranes: Altering cell signaling and function.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-2-butanol: Similar structure with a methoxy group instead of an ethoxy group.
1-(3-Propoxyphenyl)-2-butanol: Contains a propoxy group instead of an ethoxy group.
1-(3-Butoxyphenyl)-2-butanol: Features a butoxy group in place of the ethoxy group.
Uniqueness: 1-(3-Ethoxyphenyl)-2-butanol is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
1-(3-ethoxyphenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-11(13)8-10-6-5-7-12(9-10)14-4-2/h5-7,9,11,13H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFKZORMFSNKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=CC=C1)OCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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